molecular formula C17H18N2O B12474779 2-({(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}amino)phenol

2-({(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}amino)phenol

Cat. No.: B12474779
M. Wt: 266.34 g/mol
InChI Key: XVXUUDORRGUCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}amino)phenol is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a phenol group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}amino)phenol can be achieved through several methods. One common approach involves the condensation reaction between 4-(pyrrolidin-1-yl)benzaldehyde and 2-aminophenol in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-({(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}amino)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}amino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-yl)benzaldehyde: A precursor in the synthesis of 2-({(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}amino)phenol.

    2-aminophenol: Another precursor used in the synthesis.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely studied for their biological activity.

Uniqueness

This compound is unique due to its specific structure, which combines a pyrrolidine ring with a phenol group through a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

2-[(4-pyrrolidin-1-ylphenyl)methylideneamino]phenol

InChI

InChI=1S/C17H18N2O/c20-17-6-2-1-5-16(17)18-13-14-7-9-15(10-8-14)19-11-3-4-12-19/h1-2,5-10,13,20H,3-4,11-12H2

InChI Key

XVXUUDORRGUCQI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.